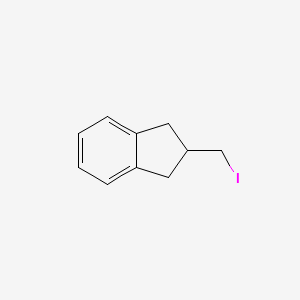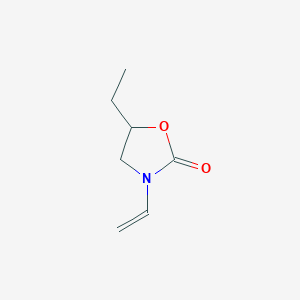
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate
描述
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate is an organic compound with the molecular formula C12H22O5. It is a derivative of acetic acid and is characterized by the presence of diethoxy and dimethyl groups attached to the oxobutyl ester moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester typically involves the esterification of acetic acid with the corresponding alcohol under acidic conditions. One common method is the reaction of acetic acid with 4,4-diethoxy-1,1-dimethyl-2-oxobutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxobutyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s reactivity and functional groups enable it to interact with enzymes and other proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
Acetic acid dimethoxy methyl ester: Similar in structure but with methoxy groups instead of diethoxy groups.
Acetic acid 4,4-diphenyl-1,5-cyclohexadienyl ester: Contains a cyclohexadienyl ester moiety.
Acetic acid 4,4-diethoxy-1,1-dimethyl-2-oxo-butyl ester: A closely related compound with slight variations in the ester group.
Uniqueness
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate is unique due to its specific combination of diethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C12H22O5 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
(5,5-diethoxy-2-methyl-3-oxopentan-2-yl) acetate |
InChI |
InChI=1S/C12H22O5/c1-6-15-11(16-7-2)8-10(14)12(4,5)17-9(3)13/h11H,6-8H2,1-5H3 |
InChI 键 |
FJLNSJDWBNDVER-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC(=O)C(C)(C)OC(=O)C)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate](/img/structure/B8520324.png)

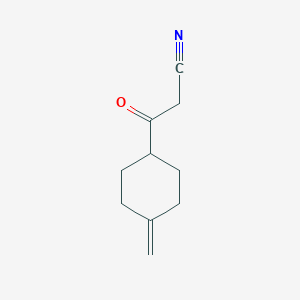
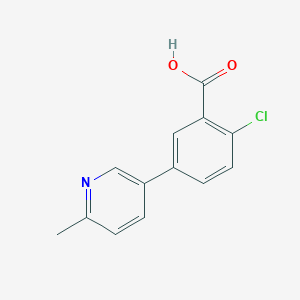
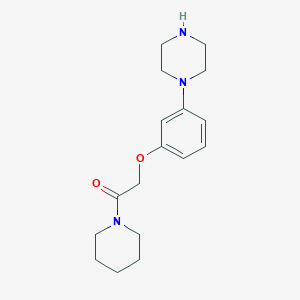
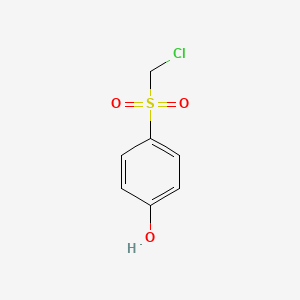


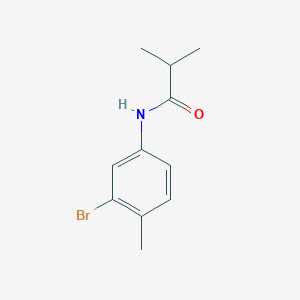
![6-Chloro-N-[4-chloro-3-(pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B8520395.png)


